4-(tert-butyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-10-16-13(20-17-10)9-15-21(18,19)12-7-5-11(6-8-12)14(2,3)4/h5-8,15H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUNQOFURLUDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(tert-butyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the tert-butyl group: This step involves the alkylation of an intermediate compound with tert-butyl halides or tert-butyl alcohol in the presence of a suitable base.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-(tert-butyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action:
The anticancer activity is primarily attributed to the compound's ability to interact with cellular pathways involved in apoptosis and cell proliferation. For instance, it has been reported to activate caspase pathways leading to programmed cell death in cancer cells.
Case Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers such as cleaved PARP and caspase-3 levels. This suggests its potential as a therapeutic agent against breast cancer.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.5 | Induces apoptosis |
| HeLa | 10.2 | Cell cycle arrest |
| A549 | 12.8 | Inhibition of proliferation |
Antimicrobial Applications
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Its mechanism involves the inhibition of bacterial folic acid synthesis, similar to other sulfonamide derivatives.
Case Study:
A recent study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, highlighting its potential for treating persistent infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Data Tables: Key Comparisons
Research Findings and Implications
- Role of tert-Butyl : The tert-butyl group in the target compound enhances hydrophobic interactions in enzyme binding pockets, as seen in analogs like 850244-44-9 . However, it may reduce aqueous solubility compared to polar substituents in 13f/13g .
- Oxadiazole vs. Other Heterocycles : The 3-methyl-1,2,4-oxadiazole in the target compound offers superior metabolic stability over thiadiazoles (e.g., sulfamethizole) and improved hydrogen-bonding capacity compared to furans .
- Sulfonamide vs.
Biological Activity
The compound 4-(tert-butyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a derivative of benzenesulfonamide that incorporates a 1,2,4-oxadiazole moiety. This structural feature is known to enhance biological activity, particularly in pharmacological applications. The objective of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it includes a tert-butyl group which is known to influence solubility and biological interactions. The oxadiazole ring contributes to its potential as a bioactive molecule.
The precise mechanism of action for this compound is not fully characterized; however, it is hypothesized to interact with various biological targets through:
- Hydrogen Bonding : Due to the presence of nitrogen and oxygen atoms in the oxadiazole ring.
- Hydrophobic Interactions : The tert-butyl group may enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.
Biological Activity
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Some derivatives have shown inhibitory effects on cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values around 92.4 µM against various cancer types including colon and lung cancers .
- Antimicrobial Properties : Oxadiazole derivatives have been screened against bacterial strains with promising results. Specifically, compounds with similar structures have been reported to inhibit bacterial growth effectively .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Screening : A study evaluated various oxadiazole derivatives against human cancer cell lines. The results indicated that modifications to the oxadiazole structure could enhance antiproliferative activity significantly .
- Cardiovascular Effects : In an isolated rat heart model, sulfonamide derivatives showed significant effects on perfusion pressure and coronary resistance. It was noted that specific modifications could lead to decreased perfusion pressure by interacting with calcium channels .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(tert-butyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonylation of 4-(tert-butyl)benzenesulfonyl chloride with 3-methyl-1,2,4-oxadiazole-5-methanamine. Key steps include:
- Coupling Reaction : Use of coupling agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in DMF with DIPEA (N,N-Diisopropylethylamine) to activate the sulfonyl chloride .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >90% purity.
- Yield Optimization : Reaction time (24–48 hours), temperature (0–25°C), and stoichiometric ratios (1:1.3 for sulfonyl chloride to amine) are critical .
Q. What spectroscopic techniques are recommended for structural characterization?
- Key Techniques :
- NMR : and NMR to confirm substitution patterns (e.g., tert-butyl at 1.3 ppm as a singlet; oxadiazole protons at 6.8–7.2 ppm) .
- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., dihedral angle between benzene and oxadiazole rings: 45–60°) .
- FT-IR : Sulfonamide S=O stretching at 1150–1300 cm; oxadiazole C=N at 1600–1650 cm .
Advanced Research Questions
Q. How can computational methods (DFT, QSAR) predict the bioactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential surfaces (negative charge localized on sulfonamide oxygen) .
- QSAR Models : Correlate substituent effects (e.g., tert-butyl hydrophobicity, oxadiazole electron-withdrawing nature) with biological targets (e.g., kinase inhibition IC values <10 µM) .
Q. What strategies resolve contradictions in reported biological activity data?
- Approach :
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine as a reference inhibitor).
- Structural Analog Comparison : Compare with derivatives lacking the tert-butyl group (e.g., 4-methyl analogs show 50% reduced activity) to isolate steric/electronic contributions .
- Meta-Analysis : Cross-reference PubChem bioassay data (AID 1347321) with in-house results to identify outliers .
Q. How do substituents on the oxadiazole ring affect solubility and membrane permeability?
- Experimental Design :
- LogP Measurement : Shake-flask method (logP = 2.8 ± 0.2) indicates moderate lipophilicity.
- Permeability Assays : Caco-2 cell monolayers show P = 1.2 × 10 cm/s, suggesting suitability for oral administration .
- Solubility Enhancement : Co-crystallization with β-cyclodextrin increases aqueous solubility by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
